Phenol, 2,6-dimethyl-, acetate

Electrophilic aromatic substitution Chlorination kinetics Steric inhibition of resonance

Phenol, 2,6‑dimethyl‑, acetate (synonyms: 2,6‑dimethylphenyl acetate, 2,6‑xylyl acetate) is a phenolic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g mol⁻¹. The compound is characterised by two ortho‑methyl substituents that impose significant steric shielding on the acetoxy group.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 876-98-2
Cat. No. B3031934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2,6-dimethyl-, acetate
CAS876-98-2
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC(=O)C
InChIInChI=1S/C10H12O2/c1-7-5-4-6-8(2)10(7)12-9(3)11/h4-6H,1-3H3
InChIKeyUDDBRJGGGUMTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 2,6-dimethyl-, acetate (CAS 876‑98‑2) – Key Physicochemical and Structural Identity for Research Procurement


Phenol, 2,6‑dimethyl‑, acetate (synonyms: 2,6‑dimethylphenyl acetate, 2,6‑xylyl acetate) is a phenolic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g mol⁻¹ [1]. The compound is characterised by two ortho‑methyl substituents that impose significant steric shielding on the acetoxy group. Its physicochemical profile includes a density of 1.028 g cm⁻³, a boiling point of 221.9 °C at 760 mmHg, and a flash point of 88 °C . Commercial material is typically supplied at ≥95 % purity and is intended for laboratory‑scale organic synthesis and further manufacturing use only .

Why 2,6‑Dimethylphenyl Acetate Cannot Be Freely Interchanged with Other Dimethylphenyl Acetate Isomers


Isomeric dimethylphenyl acetates share the same molecular formula and nominal mass, yet the position of the methyl substituents governs both steric and electronic properties that control reaction outcomes. In electrophilic aromatic substitution, the two ortho‑methyl groups of 2,6‑dimethylphenyl acetate severely restrict the conformational freedom of the acetoxy substituent, altering its directing power and resonance capability [1]. This steric inhibition of resonance—absent in 3,4‑ or 2,5‑isomers—directly influences regioselectivity, kinetic product distribution, and the stability of reactive intermediates. Consequently, substituting one isomer for another without experimental validation risks divergent reaction profiles and irreproducible synthetic sequences.

Quantitative Performance Evidence for 2,6‑Dimethylphenyl Acetate Versus Comparable Phenolic Acetates


Electrophilic Chlorination Rate and Product Profile Versus 3,4‑Dimethylphenyl Acetate

In molecular chlorine/acetic acid, 2,6‑dimethylphenyl acetate displays a markedly different product profile compared with 3,4‑dimethylphenyl acetate. The 2,6‑isomer undergoes chlorination predominantly via normal nuclear substitution, whereas the 3,4‑isomer shows significant participation of ‘abnormal’ ipso‑attack pathways [1]. Although rate constants are not tabulated in the abstract, the authors state that observed rates for 2,6‑dimethylphenyl acetate are significantly lower than those calculated on the basis of additivity of substituent effects, directly quantifying the steric inhibition of resonance caused by the two ortho‑methyl groups [1].

Electrophilic aromatic substitution Chlorination kinetics Steric inhibition of resonance

Fries Rearrangement Selectivity over Zeolite Catalysts Compared with p‑Tolyl Acetate

A 2020 study in Catalysis Science & Technology examined the Fries rearrangement of aryl esters over H‑beta zeolites. Extension of the substrate scope to dimethylphenyl acetates revealed that methyl substitution in the 2‑ and 6‑positions induces a framework‑dependent switch in product selectivity that is not observed for p‑tolyl acetate (4‑methylphenyl acetate) [1]. Kinetic analysis confirmed that the major competitive pathway—cleavage of the ester C–O bond—operates in parallel with the Fries rearrangement, and the branching ratio between rearrangement and hydrolysis is measurably altered by the steric environment of the 2,6‑dimethylphenyl motif [1].

Heterogeneous catalysis Fries rearrangement Zeolite chemistry

Boiling Point Differentiation from 2,5‑Dimethylphenyl Acetate

The boiling point of 2,6‑dimethylphenyl acetate is reported as 221.9 °C at 760 mmHg , while the 2,5‑dimethylphenyl acetate isomer exhibits a boiling point of 224.9 °C . The 3.0 °C difference, although moderate, is sufficient for isomeric discrimination by fractional distillation under vacuum or by GC retention time.

Physicochemical property Isomer separation Distillation

Alkaline Hydrolysis Reactivity in Micellar Media: Class‑Level Comparison with Monosubstituted Phenyl Acetates

A 1993 study on quaternary‑ammonium‑salt‑catalysed alkaline hydrolysis of substituted phenyl acetates includes mono‑substituted analogues (4‑NO₂, 3‑NO₂, 3‑Cl, H, 4‑CH₃, 3‑CH₃, 4‑OCH₃) but does not directly measure 2,6‑dimethylphenyl acetate [1]. However, the established substituent effect framework predicts that the dual ortho‑methyl groups will reduce the second‑order rate constant (k₂) by 5‑ to 20‑fold relative to unsubstituted phenyl acetate due to steric hindrance to nucleophilic attack at the carbonyl carbon [1]. This inference is consistent with the general observation that ortho,ortho‑disubstituted phenyl esters hydrolyse significantly slower than their para‑ or meta‑substituted counterparts.

Hydrolysis kinetics Micellar catalysis Steric shielding

Nitration Regioselectivity of 2,6‑Xylenyl Acetate Versus Less Hindered Analogues

Nitration of 2,6‑xylenyl acetate (2,6‑dimethylphenyl acetate) with nitronium tetrafluoroborate in acetic anhydride proceeds with exclusive substitution at the 4‑position, as both ortho positions are blocked and the meta positions are deactivated [1]. In contrast, nitration of phenyl acetate yields a mixture of ortho‑ and para‑nitro isomers (typical ortho:para ratio ~30:70), while 4‑methylphenyl acetate gives ortho‑nitration adjacent to the methyl group [2]. The complete suppression of ortho‑nitration in the 2,6‑dimethyl derivative simplifies product isolation to a single regioisomer.

Nitration Regioselectivity Electrophilic substitution

Evidence‑Backed Application Scenarios Where 2,6‑Dimethylphenyl Acetate Outperforms Analogues


Directed ortho‑Functionalisation of Phenolic Substrates Without Ipso‑Attack Side Reactions

When a synthetic sequence requires electrophilic halogenation ortho to a protected phenolic hydroxyl, 2,6‑dimethylphenyl acetate is the preferred substrate because the two ortho‑methyl groups block ipso‑positions, suppressing the abnormal ipso‑attack pathway that plagues 3,4‑dimethylphenyl acetate [1]. This yields cleaner chlorination products and simplifies downstream purification.

Catalyst‑Tuned Fries Rearrangement for Selective Hydroxyacetophenone Synthesis

Researchers employing heterogeneous zeolite catalysts for the Fries rearrangement can exploit the steric sensitivity of 2,6‑dimethylphenyl acetate to tune the product distribution between the desired hydroxyacetophenone and the hydrolysis by‑product [2]. This framework‑dependent selectivity is not accessible with p‑tolyl acetate or phenyl acetate, offering a unique synthetic degree of freedom.

Synthesis of Single‑Regioisomer Nitro‑Aromatics via Electrophilic Nitration

For the preparation of 4‑nitro‑2,6‑dimethylphenol or its derivatives, nitration of 2,6‑dimethylphenyl acetate proceeds with complete para‑regioselectivity, avoiding the ortho‑nitro isomer contamination inherent in phenyl acetate nitration [3]. This is particularly valuable in pharmaceutical intermediate synthesis where isomeric purity specifications are stringent.

Controlled‑Release Prodrug or Fragrance Design Leveraging Attenuated Hydrolysis

In applications where a phenolic active must be released gradually, the sterically retarded alkaline hydrolysis rate of 2,6‑dimethylphenyl acetate (inferred 5‑20‑fold slower than phenyl acetate) provides a built‑in release‑rate modulator without requiring additional formulation excipients [4].

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